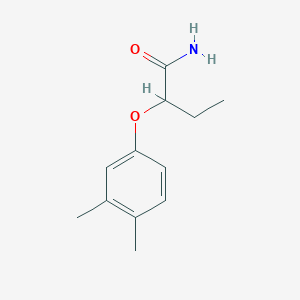

2-(3,4-Dimethylphenoxy)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of butanamide derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of stereoregular polyamides derived from L-tartaric acid is described, which involves the preparation of a diamine that is then used for polycondensation with diacid chlorides to form polyamides with varying degrees of polymerization . Another paper describes the synthesis of a chiral organocatalyst, which is a butanamide derivative synthesized from N-Boc-L-valine through a series of reactions including N-methylation and amide formation . These methods could potentially be adapted for the synthesis of "2-(3,4-Dimethylphenoxy)butanamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of butanamide derivatives is characterized using various spectroscopic techniques. For example, the vibrational spectra of 2,2-diphenyl-4-(piperidin-1-yl)butanamide were recorded and analyzed using Fourier-Transform Infrared and Fourier-Transform Raman spectroscopy, and the geometrical parameters were confirmed with XRD data . Similarly, the crystal structures of other butanamide derivatives were determined using single crystal X-ray diffraction . These studies provide a framework for understanding the molecular structure of "2-(3,4-Dimethylphenoxy)butanamide" by analogy.

Chemical Reactions Analysis

The electrochemical behavior of related compounds, such as tetraphenyl derivatives of butadiene and butene, is explored in one of the papers . The study investigates the polarographic waves and the products obtained upon electrolysis at different potentials, which can shed light on the reactivity and possible transformations of the butanamide compound under electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of butanamide derivatives are diverse. The paper on stereoregular polyamides reports that these compounds exhibit moderate optical activity and have a pronounced affinity for water . The chiral organocatalyst described in another paper is a white or yellowish-white powder with a specific melting range and optical rotation, and it is soluble in chloroform . These properties are crucial for understanding the behavior of "2-(3,4-Dimethylphenoxy)butanamide" in various environments and could inform its potential applications.

Applications De Recherche Scientifique

Chemical Structure and Conformation

- A study by Shtamburg et al. (2011) investigated the crystal structure of similar compounds, providing insights into their conformations and the degree of nitrogen pyramidality in the O–N–O fragment, which is relevant for understanding the chemical behavior of 2-(3,4-Dimethylphenoxy)butanamide (Shtamburg et al., 2011).

Chemical Reactivity and Synthesis

- Research by Noshi (2014) discussed the synthesis and properties of a related compound, highlighting its use as a chiral organocatalyst in asymmetric reduction. This suggests potential applications of 2-(3,4-Dimethylphenoxy)butanamide in similar synthetic processes (Noshi, 2014).

- Liu et al. (2004) explored the use of a related butanamide derivative in thioacetalization reactions, indicating the potential utility of 2-(3,4-Dimethylphenoxy)butanamide in organic synthesis and modification of organic compounds (Liu et al., 2004).

Biological Applications

- A study by Nitta et al. (2012) explored derivatives of butanamide as dipeptidyl peptidase IV (DPP-4) inhibitors. This suggests that 2-(3,4-Dimethylphenoxy)butanamide may have potential applications in the development of new drugs, particularly in the context of treating diseases like diabetes (Nitta et al., 2012).

Material Science and Catalysis

- Research by Mora et al. (2007) on a nickel dibromide complex with dimethylphosphole-xanthene, a similar compound, suggests potential applications in catalysis, particularly in ethylene dimerization processes, which could be relevant for 2-(3,4-Dimethylphenoxy)butanamide (Mora et al., 2007).

Propriétés

IUPAC Name |

2-(3,4-dimethylphenoxy)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-11(12(13)14)15-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYUVKFZFVKGRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)OC1=CC(=C(C=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylphenoxy)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetic acid](/img/structure/B1327064.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)

![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)

![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)

![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)